6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
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Overview
Description
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Medicine: Explored for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects. Additionally, it can inhibit specific enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a similar pyrazine ring structure and are used in similar applications.
[1,2,4]Triazolo[1,5-c]pyrimidines: These compounds also share a triazole ring and are investigated for their potential medicinal properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H7N5 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H7N5/c1-4-3-11-5(2-8-4)9-6(7)10-11/h2-3H,1H3,(H2,7,10) |
InChI Key |
BGSIUYXLKRGCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C=N1 |
Origin of Product |
United States |
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